molecular formula C19H14O5 B486289 2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 667891-57-8

2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B486289
CAS No.: 667891-57-8
M. Wt: 322.3g/mol
InChI Key: MQEXFEDTHPIIHD-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl acetoacetate, followed by cyclization to form the chromene core. The final step involves esterification to introduce the 2-oxoethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 4-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-12-6-8-13(9-7-12)16(20)11-23-18(21)15-10-14-4-2-3-5-17(14)24-19(15)22/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEXFEDTHPIIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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